![molecular formula C17H17NO2 B5324625 methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate](/img/structure/B5324625.png)
methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate, also known as MI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. MI is a potent and selective antagonist of the human androgen receptor, which makes it a valuable tool in the study of androgen signaling pathways and related diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate has been extensively used in scientific research to study the androgen receptor and its role in various diseases such as prostate cancer, androgen insensitivity syndrome, and polycystic ovary syndrome. This compound has been shown to inhibit the growth of prostate cancer cells by blocking the androgen receptor signaling pathway. It has also been used to study the effects of androgen receptor mutations and polymorphisms on disease development and progression. This compound has potential applications in the development of new therapies for androgen-related diseases.
Wirkmechanismus
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate selectively binds to the androgen receptor and prevents the binding of androgens such as testosterone and dihydrotestosterone. This blocks the activation of the androgen receptor and downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has been shown to have a higher affinity for the androgen receptor than other antiandrogens such as flutamide and bicalutamide.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. It has also been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. This compound has been shown to have minimal effects on other steroid hormone receptors such as the estrogen receptor and progesterone receptor. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to use in experiments. This compound has been extensively studied and has a well-characterized mechanism of action, making it a valuable tool in the study of androgen signaling pathways. However, this compound has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in some experiments. This compound also has a high binding affinity for the androgen receptor, which may lead to off-target effects in some experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate. One area of research is the development of this compound as a therapeutic agent for androgen-related diseases such as prostate cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is the study of the effects of this compound on other signaling pathways and its potential use in combination therapies. Additionally, the development of new and more potent antiandrogens based on the structure of this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a valuable tool in the study of androgen signaling pathways and related diseases. Its unique properties and potential applications make it an important compound in scientific research. The synthesis method has been optimized to improve the yield and purity of this compound, making it readily available for use in experiments. This compound has been extensively studied and has a well-characterized mechanism of action, making it a valuable tool in the study of androgen signaling pathways. Further research is needed to fully understand the potential applications of this compound in the development of new therapies for androgen-related diseases.
Synthesemethoden
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate can be synthesized through a multistep process that involves the reaction of 4-bromomethylbenzoic acid with 2,3-dihydro-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to obtain the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it readily available for scientific research.
Eigenschaften
IUPAC Name |
methyl 4-(2,3-dihydroindol-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)15-8-6-13(7-9-15)12-18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENZVHUACUNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.